3,5-Diethoxyaniline
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Overview
Description
3,5-Diethoxyaniline is an organic compound with the molecular formula C10H15NO2. It is a derivative of aniline, where two ethoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diethoxyaniline can be synthesized through several methods. One common method involves the ethoxylation of 3,5-dichloroaniline. The reaction typically uses ethanol as the ethoxylating agent in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with ethoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dinitroaniline followed by ethoxylation. The hydrogenation step reduces the nitro groups to amino groups, and the subsequent ethoxylation introduces the ethoxy groups at the desired positions.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3,5-diethoxybenzene.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while sulfonation can be achieved using fuming sulfuric acid.
Major Products Formed
Oxidation: 3,5-Diethoxyquinone
Reduction: 3,5-Diethoxybenzene
Substitution: 3,5-Diethoxy-4-nitroaniline (from nitration), 3,5-Diethoxy-4-sulfonic acid (from sulfonation)
Scientific Research Applications
3,5-Diethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diethoxyaniline depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The ethoxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-Dichloroaniline: Similar structure but with chlorine atoms instead of ethoxy groups.
3,5-Diethoxybenzene: Lacks the amino group present in 3,5-Diethoxyaniline.
Uniqueness
This compound is unique due to the presence of both ethoxy groups and an amino group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. The ethoxy groups also impart specific physicochemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain reactions.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3,5-diethoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-12-9-5-8(11)6-10(7-9)13-4-2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
PJLOISRUGOULHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)OCC |
Origin of Product |
United States |
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